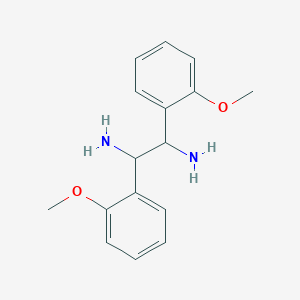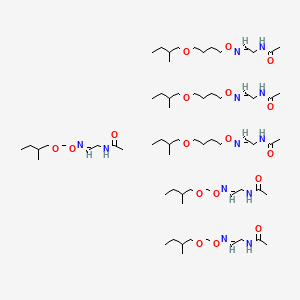![molecular formula C11H13Cl2N5O B13387813 [4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)
[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride is a chemical compound with the molecular formula C11H12ClN5O.ClH. It is an intermediate in the synthesis of Abacavir, an antiretroviral medication used to prevent and treat HIV/AIDS . This compound is characterized by its off-white to beige to brown solid appearance and is slightly soluble in DMSO and methanol .
Preparation Methods
The synthesis of [4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride involves several steps. One common synthetic route includes the cyclization of a purine derivative with a cyclopentene derivative under specific reaction conditions . The reaction typically requires a controlled temperature and inert atmosphere to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various purine derivatives and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in Abacavir synthesis, the compound ultimately contributes to the inhibition of HIV reverse transcriptase, an enzyme critical for the replication of the virus . This inhibition prevents the virus from multiplying and spreading within the body .
Comparison with Similar Compounds
[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride can be compared with other similar compounds, such as:
Abacavir: The final product in which this compound serves as an intermediate.
Guanine derivatives: Compounds with similar purine structures that exhibit antiviral and anticancer activities.
Cyclopentene derivatives: Compounds with similar cyclopentene structures used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a key intermediate in the synthesis of Abacavir, highlighting its importance in medicinal chemistry .
Properties
Molecular Formula |
C11H13Cl2N5O |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
[4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H12ClN5O.ClH/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18;/h1-2,5-7,18H,3-4H2,(H2,13,15,16);1H |
InChI Key |
VZJFPECAPXUELG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)
![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)
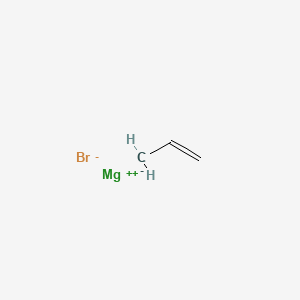
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
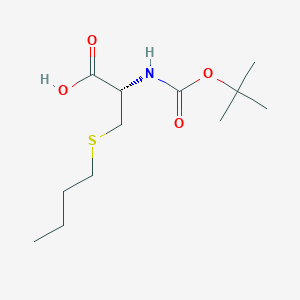
![Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate](/img/structure/B13387772.png)
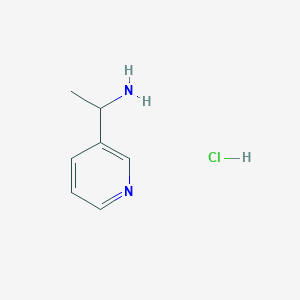
![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)
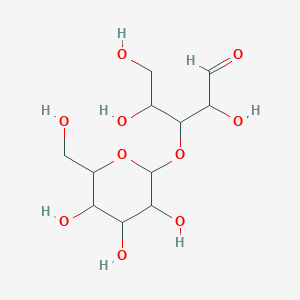
![[14C]Warfarin](/img/structure/B13387797.png)

